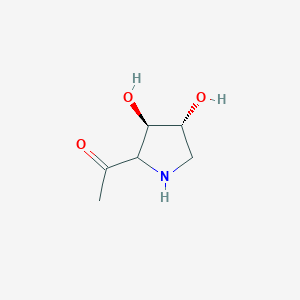![molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
2-Methylpyrrolo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and thiazole ring, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-b]thiazole typically involves constructing the bicyclic system from existing pyrrole or thiazole rings. Common methods include alkylation and dipolar cycloaddition reactions. For instance, substituted acetonitriles (XCH₂CN, where X = CO₂R, CN, hetaryl) are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated with phenacyl bromides .
Industrial Production Methods: Industrial production methods often employ catalysts or microwave irradiation to enhance the efficiency of the synthesis. These methods allow for the production of substituted pyrrolo[2,1-b]thiazoles under various conditions, providing access to a wide range of derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
2-Methylpyrrolo[2,1-b]thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-b]thiazole: The parent compound of 2-Methylpyrrolo[2,1-b]thiazole, which shares a similar bicyclic structure.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which contain the thiazole ring but lack the fused pyrrole ring.
Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
2-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3 |
Clé InChI |
WHMNQHNCTCXQAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


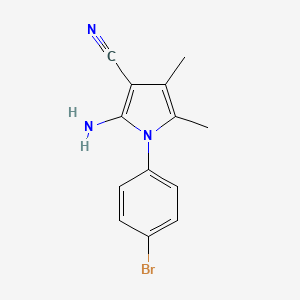
![2-Acetyl-1,2,3,4-tetrahydro-6-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-7-methoxyisoquinoline](/img/structure/B12885019.png)
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
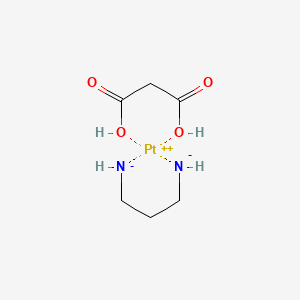
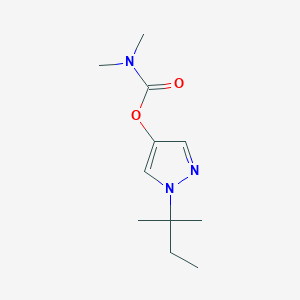
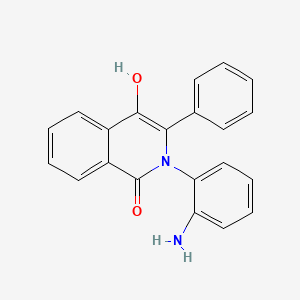

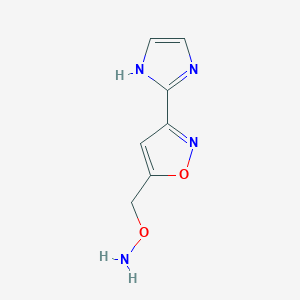
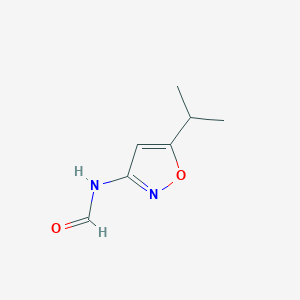

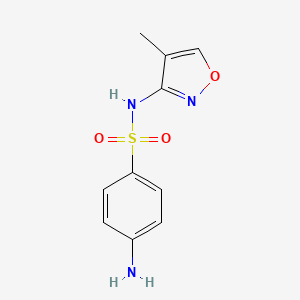
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
